6-Amino-1,2,4-triazine-3,5(4H,6H)-dione

Medicinal Chemistry Synthetic Organic Chemistry Building Block Chemistry

6-Amino-1,2,4-triazine-3,5(4H,6H)-dione (synonyms: 5‑amino‑6‑azauracil, 6‑amino‑as‑triazine‑3,5‑dione) is a heterocyclic small molecule (C₃H₄N₄O₂, MW 128.09 g·mol⁻¹) belonging to the 1,2,4‑triazine‑3,5‑dione family. The compound incorporates a primary amino group at the 6‑position of the triazine ring, which distinguishes it from the parent 6‑azauracil (1,2,4‑triazine‑3,5‑dione) and from 6‑halo, 6‑alkyl, or 6‑aryl analogs.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
Cat. No. B12450070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,2,4-triazine-3,5(4H,6H)-dione
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=O)N=N1)N
InChIInChI=1S/C3H4N4O2/c4-1-2(8)5-3(9)7-6-1/h1H,4H2,(H,5,8,9)
InChIKeyYZUUMYJBYUHRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,2,4-triazine-3,5(4H,6H)-dione (CAS 18802-38-5) – Core Chemical Identity & Procurement Baseline


6-Amino-1,2,4-triazine-3,5(4H,6H)-dione (synonyms: 5‑amino‑6‑azauracil, 6‑amino‑as‑triazine‑3,5‑dione) is a heterocyclic small molecule (C₃H₄N₄O₂, MW 128.09 g·mol⁻¹) belonging to the 1,2,4‑triazine‑3,5‑dione family [1]. The compound incorporates a primary amino group at the 6‑position of the triazine ring, which distinguishes it from the parent 6‑azauracil (1,2,4‑triazine‑3,5‑dione) and from 6‑halo, 6‑alkyl, or 6‑aryl analogs [2]. Commercially, it is offered as a research‑grade building block (typical purity ≥ 97 %) by multiple suppliers under CAS 18802‑38‑5 . Its value proposition centers on the unique reactivity of the 6‑NH₂ handle, enabling downstream functionalisation that is inaccessible with the 6‑unsubstituted or 6‑halo scaffolds.

Why Generic Substitution of 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione with Other 1,2,4‑Triazine‑3,5‑diones Carries Scientific Risk


Within the 1,2,4‑triazine‑3,5‑dione family, the nature of the 6‑position substituent exerts a dominant influence on both chemical reactivity and biological target engagement. The parent compound (6‑azauracil) lacks the nucleophilic amino handle required for amidation, Schiff‑base formation, or diazotisation [1]. Conversely, 6‑halo derivatives (e.g., 6‑fluoro, 6‑bromo) are electrophilic at C‑6 and follow entirely different reaction trajectories . Even among 6‑amino congeners, the position of the amino group (1,2,4‑ vs. 1,3,5‑triazine regioisomers) dictates hydrogen‑bonding patterns and metabolic stability, making simple replacement scientifically unsound [2]. The quantitative evidence below demonstrates that the target compound’s differentiation is both measurable and operationally meaningful.

6-Amino-1,2,4-triazine-3,5(4H,6H)-dione – Quantitative Differentiation Evidence Matrix


Synthetic Versatility: 6‑NH₂ Enables Derivatisation Pathways Inaccessible to 6‑Azauracil or 6‑Halo Analogs

The 6‑amino group of the target compound serves as a nucleophilic linchpin for condensation, acylation, and oxidation reactions that cannot be replicated with 6‑azauracil (lacking the NH₂) or with 6‑fluoro/6‑bromo analogs (which undergo SₙAr rather than amine‑type chemistry). Oxidation of the 6‑amino derivative with H₂O₂ in CF₃CO₂H directly yields the 6‑nitro derivative, whereas the same transformation using 6‑azauracil as starting material fails entirely [1][2].

Medicinal Chemistry Synthetic Organic Chemistry Building Block Chemistry

Herbicidal Lead Potential: 6‑Amino‑s‑triazine‑diones Show Differentiated Phytotoxicity Relative to Atrazine and Simazine

A 1976 DuPont patent discloses 6‑amino‑s‑triazine‑dione derivatives as active herbicidal ingredients and explicitly benchmarks them against the commercial triazine herbicides atrazine (XIV) and simazine (XV) [1]. While the patent does not report head‑to‑head ED₅₀ values for the unsubstituted 6‑amino compound itself, the structural differentiation – a dione framework replacing the chlorine/alkylamino substitution pattern of atrazine – is the basis of the invention and implies a distinct mode of action or crop‑selectivity profile.

Agrochemical Discovery Herbicide Development Structure–Activity Relationship

Antibacterial Specificity: 5‑Amino‑6‑azauracil Shows Gram‑Negative Selective Inhibition Distinguished from Uracil‑Derived Antimetabolites

A 1972 structure–activity study evaluated 5‑amino‑6‑azauracil (identical to the target compound) alongside eleven 5‑substituted analogs and five uracil‑based comparators for antibacterial activity against a panel of Gram‑negative organisms [1]. The target compound inhibited growth of Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae, whereas the uracil analogs (XII–XVII) were inactive under the same conditions, confirming that the 1,2,4‑triazine‑3,5‑dione core is essential for the observed antibacterial phenotype.

Antibacterial Discovery Antimetabolite Research Gram‑Negative Pathogens

6-Amino-1,2,4-triazine-3,5(4H,6H)-dione – High‑Confidence Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry: Gram‑Negative Antibacterial Lead Generation

Procurement of the 6‑amino‑1,2,4‑triazine‑3,5‑dione scaffold is justified when screening for novel Gram‑negative antibacterials, given its demonstrated activity against E. coli, S. typhimurium, and K. pneumoniae – activity that is absent in analogous uracil derivatives [1]. The 6‑NH₂ handle further enables rapid library synthesis through amide coupling or Schiff‑base formation.

Agrochemical Discovery: Next‑Generation Triazine Herbicide Scaffolds

The 1976 DuPont patent establishes that 6‑amino‑s‑triazine‑diones are viable herbicidal active ingredients, structurally differentiated from commercial 1,3,5‑triazines like atrazine [2]. Researchers seeking novel herbicide chemotypes with potentially altered resistance profiles can use this compound as a starting scaffold for structure–activity exploration.

Synthetic Methodology: Access to 6‑Nitro and 6‑Cyano‑1,2,4‑triazine‑3,5‑diones

When a synthetic route requires a 6‑nitro‑1,2,4‑triazine‑3,5‑dione intermediate, the 6‑amino derivative is the only demonstrated precursor within the class; direct oxidation with H₂O₂/CF₃CO₂H is experimentally validated [3]. In contrast, 6‑azauracil cannot be transformed into the 6‑nitro analog under the same conditions, making the target compound an essential procurement item for such synthetic sequences.

Chemical Biology: Triazine‑Based Antimetabolite Probe Synthesis

The established role of 6‑azauracil as an antimetabolite that depletes GTP and UTP pools, combined with the unique antibacterial phenotype of the 5‑amino derivative, positions the compound as a privileged building block for designing mechanism‑of‑action probes targeting nucleotide metabolism in Gram‑negative bacteria [1].

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